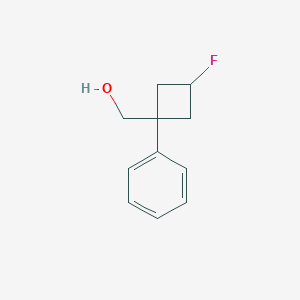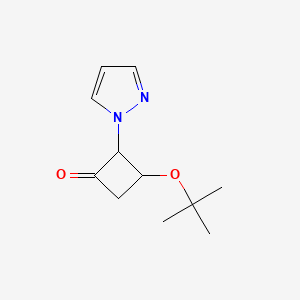
3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is a cyclobutane derivative that contains a pyrazole moiety, and its unique structure has made it a subject of interest for researchers in different fields.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one involves the reaction of tert-butyl 2-(1H-pyrazol-1-yl)cyclobutan-1-carboxylate with a suitable reagent to introduce the tert-butoxy group. The resulting intermediate is then subjected to a cyclization reaction to form the final product.
Starting Materials
tert-butyl 2-(1H-pyrazol-1-yl)cyclobutan-1-carboxylate, suitable reagent for introducing tert-butoxy group
Reaction
Step 1: tert-butyl 2-(1H-pyrazol-1-yl)cyclobutan-1-carboxylate is reacted with a suitable reagent (e.g. tert-butyl bromide) in the presence of a base (e.g. potassium carbonate) to introduce the tert-butoxy group. This results in the formation of an intermediate tert-butyl 2-(1H-pyrazol-1-yl)cyclobutan-1-yl tert-butoxycarbamate., Step 2: The intermediate is then subjected to a cyclization reaction using a suitable Lewis acid catalyst (e.g. boron trifluoride etherate) to form the final product, 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one.
Mécanisme D'action
The mechanism of action of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to have a high binding affinity for certain proteins, which makes it a potential candidate for drug development.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one have been studied extensively in vitro and in vivo. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one in lab experiments is its unique structure, which allows for the synthesis of various derivatives that can be used to study the structure-activity relationship of this compound. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one. One of the areas that require further investigation is the mechanism of action of this compound, which can provide valuable insights into its potential use as a drug. Additionally, the synthesis of new derivatives of this compound can lead to the development of new drugs with improved efficacy and reduced side effects. Finally, the use of this compound in materials science and organic chemistry can lead to the development of new materials with unique properties.
Applications De Recherche Scientifique
The unique structure of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one has made it a subject of interest for researchers in different fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, this compound has shown potential as a lead compound in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-pyrazol-1-ylcyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-9-7-8(14)10(9)13-6-4-5-12-13/h4-6,9-10H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWQIUMDPCIVHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2389517.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)
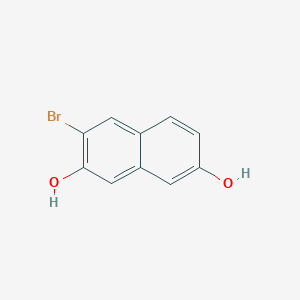
![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)
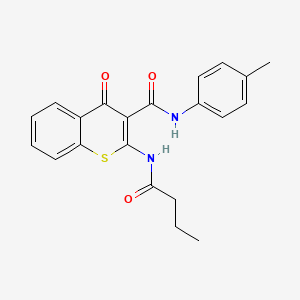
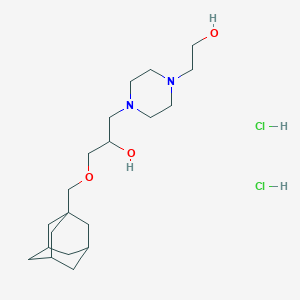
![(Z)-ethyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2389528.png)
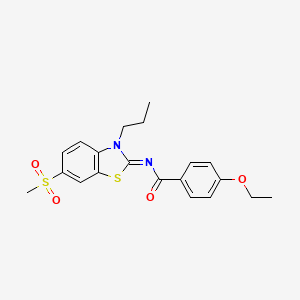
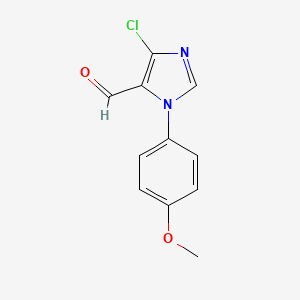
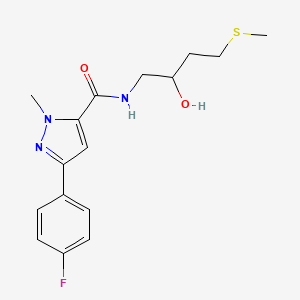
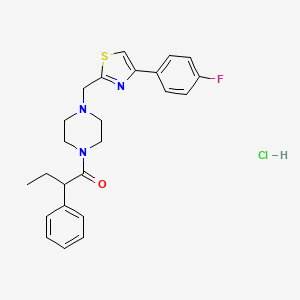
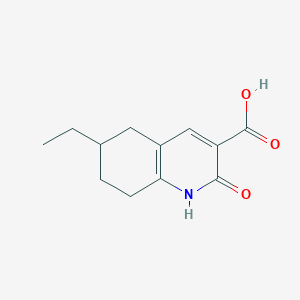
![1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2389539.png)
